REACTION_CXSMILES
|
[CH:1]([O:3][CH2:4][CH3:5])=[CH2:2].N1C=CC=CC=1.[F:12][C:13]([F:18])([F:17])[C:14](Cl)=[O:15]>C(Cl)Cl>[CH2:1]([O:3][CH:4]=[CH:5][C:14](=[O:15])[C:13]([F:18])([F:17])[F:12])[CH3:2]
|
Name
|
|
Quantity
|
43.8 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)Cl)(F)F
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
C(=C)OCC
|
Name
|
|
Quantity
|
26.1 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was further stirred at room temperature for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Then, the reaction solution was extracted by an addition of 100 ml of methylene chloride and 100 ml of ice water
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC=CC(C(F)(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([O:3][CH2:4][CH3:5])=[CH2:2].N1C=CC=CC=1.[F:12][C:13]([F:18])([F:17])[C:14](Cl)=[O:15]>C(Cl)Cl>[CH2:1]([O:3][CH:4]=[CH:5][C:14](=[O:15])[C:13]([F:18])([F:17])[F:12])[CH3:2]
|
Name
|
|
Quantity
|
43.8 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)Cl)(F)F
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
C(=C)OCC
|
Name
|
|
Quantity
|
26.1 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was further stirred at room temperature for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Then, the reaction solution was extracted by an addition of 100 ml of methylene chloride and 100 ml of ice water
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC=CC(C(F)(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |